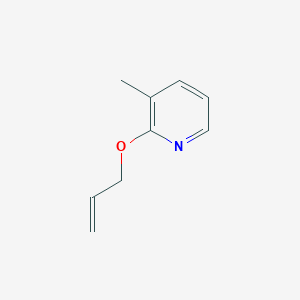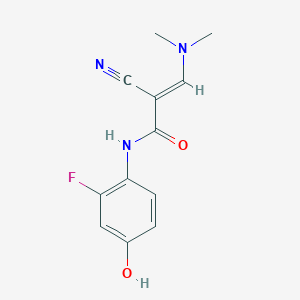
3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with a nitrophenyl group at the 3-position and a phenyl group at the 1-position. Phenylpyrazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Scientific Research Applications
3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of 4-nitrophenylhydrazine with 1-phenyl-3-buten-2-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
-
Step 1: Formation of Hydrazone Intermediate
- Reactants: 4-nitrophenylhydrazine and 1-phenyl-3-buten-2-one
- Conditions: Acidic or basic medium
- Intermediate: Hydrazone
-
Step 2: Cyclization
- Conditions: Heating or reflux
- Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
-
Reduction
- Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
- Product: 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine
-
Substitution
- Reagents: Halogenating agents (e.g., N-bromosuccinimide)
- Product: Halogenated derivatives of the pyrazole
-
Oxidation
- Reagents: Oxidizing agents (e.g., potassium permanganate)
- Product: Oxidized derivatives of the pyrazole
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: N-bromosuccinimide (NBS) or other halogenating agents
Oxidation: Potassium permanganate (KMnO₄) or other oxidizing agents
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group is known to enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrophenyl)-1H-pyrazole
- 4-nitrophenylhydrazine
- 1-phenyl-3-buten-2-one
Uniqueness
3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and phenyl groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
5-(4-nitrophenyl)-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-15-10-14(11-6-8-13(9-7-11)19(20)21)17-18(15)12-4-2-1-3-5-12/h1-10H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMIDRFAHQDIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
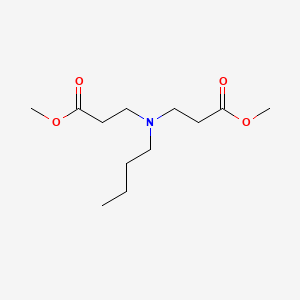
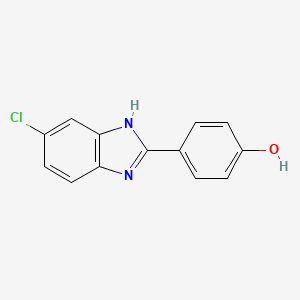

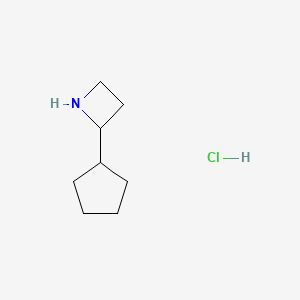
![6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline](/img/structure/B2555028.png)
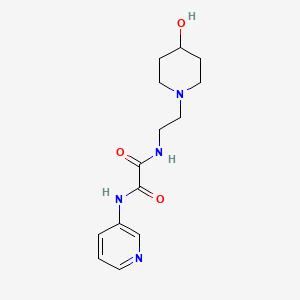
![2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2555031.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide](/img/structure/B2555032.png)
![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2555033.png)
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555035.png)

![N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2555037.png)
